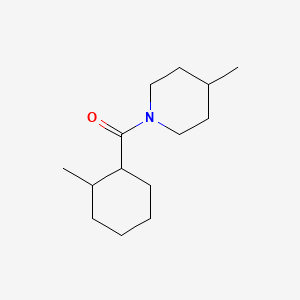
4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring substituted with a 4-methyl group and a 1-((2-methylcyclohexyl)carbonyl) group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperidine with 2-methylcyclohexanone under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the carbonyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize yield and purity .
化学反応の分析
Types of Reactions
4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of 4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling and potentially providing analgesic effects .
類似化合物との比較
Similar Compounds
4-Methylpiperidine: A simpler derivative with only a methyl group on the piperidine ring.
2-Methylcyclohexanone: A precursor in the synthesis of the target compound.
Piperidine: The parent compound without any substituents.
Uniqueness
4-Methyl-1-((2-methylcyclohexyl)carbonyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-methyl and 1-((2-methylcyclohexyl)carbonyl) groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry .
特性
CAS番号 |
64387-77-5 |
|---|---|
分子式 |
C14H25NO |
分子量 |
223.35 g/mol |
IUPAC名 |
(2-methylcyclohexyl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H25NO/c1-11-7-9-15(10-8-11)14(16)13-6-4-3-5-12(13)2/h11-13H,3-10H2,1-2H3 |
InChIキー |
BJZXFKCHSKEWII-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C(=O)C2CCCCC2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















